N7-Silylation Enables High Regioselectivity in tert-Alkylation of Purines
The N-trimethylsilylated purine scaffold (structurally analogous to N,7-bis(trimethylsilyl)purin-6-amine) was demonstrated to direct tert-alkylation to the N7 position with high regioselectivity. Under optimized conditions (DCE, 2.1 equiv SnCl₄, 3 equiv tert-BuBr, 19 h, RT), the N7-tert-butyl product was formed with an N7:N9 ratio of 87:13, representing an 87% kinetic preference for N7 substitution. In contrast, identical reactions conducted under thermodynamic control (e.g., prolonged heating at 80 °C in acetonitrile) shifted the product distribution to 55% N9 isomer, with the N7 isomer completely absent [1]. This demonstrates that the N7-silyl derivative is essential for accessing the kinetically controlled N7-alkylated product, a reactivity feature not shared by N9-silylated purines.
| Evidence Dimension | N7 vs N9 isomer product ratio in tert-alkylation |
|---|---|
| Target Compound Data | N-trimethylsilylated purine (6-chloropurine) as model substrate; N7 product 87% |
| Comparator Or Baseline | N9-tert-butyl isomer (3): 13% under kinetic conditions; 55% under thermodynamic conditions |
| Quantified Difference | N7:N9 selectivity = 6.7:1 under kinetic control; reversed to 0:55 under thermodynamic control |
| Conditions | 6-Chloropurine silylated with BSA, SnCl₄ catalyst, tert-BuBr, DCE or ACN, RT to 80 °C |
Why This Matters
For laboratories synthesizing N7-substituted purines (e.g., N7-alkyl adenine analogs with documented antiviral and anticancer activities), the N7-TMS protected adenine is the requisite substrate to achieve kinetic regiocontrol; the N9-TMS isomer would predominantly yield the undesired N9 regioisomer.
- [1] Veselý, J.; et al. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega 2024, 9 (15), 17368–17378. Table 1, entries 11 and 25. View Source
